Product packaging for Dibenzylphosphine(Cat. No.:CAS No. 56522-04-4)

Dibenzylphosphine

Cat. No.: B13814447
CAS No.: 56522-04-4
M. Wt: 214.24 g/mol
InChI Key: SBWJERDWKYNUFP-UHFFFAOYSA-N
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Description

Dibenzylphosphine (CAS 56522-04-4) is an organophosphorus compound with the molecular formula C₁₄H₁₅P and a molecular weight of 214.24 g/mol . This chemical serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its structure, featuring phosphorus bonded to two benzyl groups, makes it a valuable ligand in catalytic systems and a precursor for the development of more complex phosphorus-containing molecules . As a supplier, we offer contract manufacturing and custom synthesis of this compound, supporting research and development from kilo to ton scale . Our production facilities are equipped to handle various reaction types, ensuring a reliable supply for industrial and research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15P B13814447 Dibenzylphosphine CAS No. 56522-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJERDWKYNUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CPCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400515
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56522-04-4
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of Dibenzylphosphine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing dibenzylphosphine and its derivatives have historically relied on well-established organometallic reactions and the use of halogenated precursors.

Grignard Reagent-Based Syntheses

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com Their application in the synthesis of phosphines involves the reaction of a phosphorus halide with a benzyl (B1604629) Grignard reagent. For instance, the reaction of phosphorus trichloride (B1173362) (PCl₃) with benzylmagnesium chloride (BnMgCl) can yield this compound derivatives. The general approach involves the stepwise substitution of the halide atoms on the phosphorus center with benzyl groups.

A multi-step process utilizing Grignard reagents can also lead to the formation of dibenzyl phosphine (B1218219) oxide. vulcanchem.com This can involve the reaction of diethyl phosphite (B83602) with a benzyl Grignard reagent like benzyl magnesium chloride. vulcanchem.com The resulting dibenzyl phosphine oxide can then be reduced to this compound. The versatility of the Grignard reaction allows for the synthesis of a variety of phosphine-borane-stabilized carbanions, which are key intermediates. For example, benzyl-substituted phosphine-boranes can be synthesized by reacting a chlorophosphine (R₂PCl) with a benzyl Grignard reagent (PhCH₂MgX), followed by treatment with a borane (B79455) source like BH₃·SMe₂. core.ac.uk

Table 1: Examples of Grignard Reagent-Based Syntheses
Starting MaterialsReagentsProductReference
R₂PCl, PhCH₂MgXBH₃·SMe₂PhCH₂P(BH₃)R₂ core.ac.uk
Diethyl phosphiteBenzyl magnesium chlorideDibenzyl phosphine oxide vulcanchem.com

Reactions with Halogenated Precursors

The reaction of phosphine (PH₃) or its derivatives with halogenated benzyl compounds is a fundamental method for synthesizing this compound. A preparative synthesis of this compound can be achieved from phosphine and benzyl chloride in a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) system. researcher.liferesearchgate.net Similarly, the reaction of benzyl chloride with white phosphorus under specific conditions can yield this compound oxide as the major product. researcher.liferesearchgate.net

Another common strategy involves the use of alkali metal phosphides. These can be generated by treating a phosphine with a strong base or by the reduction of a tertiary phosphine. nih.gov The resulting phosphide (B1233454) can then react with a benzyl halide, such as benzyl chloride or benzyl bromide, to form the desired phosphine. For example, sodium phosphides (R₁R₂PNa) can be generated and subsequently reacted with halide substrates to form tertiary phosphines. nih.gov The reaction of diphenylphosphine (B32561) with benzyl chloride is a direct method to produce dibenzyl-diphenyl-phosphanium (B14444276) chloride. vulcanchem.com

Table 2: Reactions with Halogenated Precursors
Phosphorus SourceHalogenated PrecursorReagents/ConditionsProductReference
Phosphine (PH₃)Benzyl chlorideKOH-DMSOThis compound researcher.liferesearchgate.net
White phosphorusBenzyl chlorideConcentrated aqueous KOH-dioxane-phase-transfer catalystThis compound oxide researcher.liferesearchgate.net
DiphenylphosphineBenzyl chlorideAnhydrous solventsDibenzyl-diphenyl-phosphanium chloride vulcanchem.com

Advanced Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, sustainable, and versatile methods for synthesizing phosphine derivatives. These include multicomponent reactions, green chemistry approaches, and the application of flow chemistry.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a powerful tool for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. rsc.orgmdpi.com Several multicomponent approaches have been developed for the synthesis of heterocyclic organophosphorus compounds, including derivatives that incorporate a phosphine oxide moiety. researchgate.net These reactions often involve the condensation of an aldehyde, an amine, and a phosphorus-containing compound, such as this compound oxide. researchgate.net For instance, the reaction of 2-formylbenzoic acid, a primary amine, and a secondary phosphine oxide can lead to the formation of (oxoisoindolinyl)phosphine oxides. researchgate.net

The Kabachnik-Fields reaction is a well-known multicomponent reaction for the synthesis of α-aminophosphonates, and similar principles can be applied to the synthesis of phosphine oxide derivatives. researchgate.net These reactions highlight the potential for creating diverse molecular libraries of phosphine derivatives with potential biological activity. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. hilarispublisher.comgreenchemistryaustria.atpurkh.comjocpr.com In the context of this compound synthesis, this involves the use of renewable starting materials, eco-friendly solvents, and catalytic methods to improve atom economy and reduce waste. hilarispublisher.compurkh.com

Strategies such as using water or bio-based solvents, employing catalytic transformations, and designing solvent-free synthesis methods are key aspects of green chemistry. jocpr.commdpi.com For example, developing catalytic processes that minimize the use of stoichiometric reagents can significantly reduce waste generation. purkh.com While specific examples directly pertaining to this compound are emerging, the broader application of green chemistry principles to the synthesis of organophosphorus compounds is an active area of research. hilarispublisher.comjocpr.com This includes the use of microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. hilarispublisher.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better heat and mass transfer, and potential for automation. mdpi.comillinois.edueuropa.eu This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. europa.eu

The application of flow chemistry is expanding into various fields, including the synthesis of fine chemicals and pharmaceuticals. mdpi.comamt.uk For Grignard reactions, which can be exothermic, flow chemistry provides a safer and more controlled environment. vapourtec.com While specific documented applications of flow chemistry for the synthesis of this compound are not widespread, the principles can be readily applied. A continuous flow process could involve pumping a solution of a benzyl halide and a phosphine source through a heated reactor containing a catalyst or base, allowing for precise control over reaction conditions and residence time to optimize the yield and purity of the product. illinois.edu

Interfacial Synthesis Methodologies

Interfacial polymerization is a technique where a polymerization reaction occurs at the boundary of two immiscible liquids. wikipedia.org This method has been adapted for the synthesis of various polymers and nanomaterials, offering a controlled environment for reaction. wikipedia.orgresearchgate.net While direct examples of this compound synthesis via interfacial methods are not prevalent in the reviewed literature, the principles can be applied to the synthesis of related phosphine-containing materials.

For instance, interfacial synthesis has been successfully employed to create large-area two-dimensional (2D) coordination polymer membranes. nih.gov In a typical setup, reactants are dissolved in separate, immiscible phases. The reaction is initiated at the interface, leading to the formation of a thin film. wikipedia.orgnih.gov This technique has been used for preparing materials for applications in electronics and separation membranes. wikipedia.orgresearchgate.net

A notable example is the synthesis of cadmium phosphide nanoparticles through a gas-liquid interfacial reaction. nih.gov This method has been shown to produce highly monodisperse nanocrystals. nih.gov The process involves the reaction of a phosphorus precursor at the interface, demonstrating the feasibility of using interfacial techniques for phosphide and, by extension, phosphine synthesis. nih.gov

Furthermore, a "photo-on-demand" interfacial polymerization method has been developed for the synthesis of polycarbonates, avoiding the use of highly toxic phosgene. kobe-u.ac.jp This innovative approach uses light to generate the reactive species at the interface of a three-phase system (gaseous, aqueous, and organic). kobe-u.ac.jp Such a strategy could potentially be adapted for the synthesis of phosphines, offering a safer and more controlled reaction pathway.

The types of reactions successfully applied in interfacial synthesis include Schiff base condensation, azide-alkyne cycloadditions, and [2+2] photocycloaddition, among others. mdpi.com These methods highlight the versatility of interfacial synthesis for creating well-defined polymer films and nanostructures. mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Key parameters that are typically adjusted include temperature, solvent, reactant concentration, and the nature and amount of catalysts or reagents. sigmaaldrich.comprismbiolab.com

A systematic approach to optimization often involves varying one factor at a time (OFAT) or employing a Design of Experiments (DoE) methodology. prismbiolab.com DoE allows for the simultaneous variation of multiple factors to efficiently identify optimal conditions. sigmaaldrich.comprismbiolab.com

For example, in the synthesis of dihydrobenzofuran neolignans, the optimization of the oxidant (silver(I) oxide), solvent, and reaction time led to a significant improvement in the process. scielo.br The reaction time was reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity by changing the solvent to acetonitrile (B52724). scielo.br

The following table illustrates a hypothetical optimization of a generic phosphine synthesis reaction, based on common optimization parameters found in the literature.

Table 1: Illustrative Optimization of a Generic Phosphine Synthesis

Entry Solvent Temperature (°C) Catalyst (mol%) Time (h) Yield (%)
1 Toluene 80 2 12 65
2 Dioxane 80 2 12 72
3 THF 80 2 12 68
4 Dioxane 100 2 12 85
5 Dioxane 100 1 12 80
6 Dioxane 100 2 6 84

This table demonstrates how systematic variation of solvent, temperature, catalyst loading, and reaction time can lead to an optimized yield. Such optimization processes are crucial for developing efficient and cost-effective synthetic routes. prismbiolab.comscielo.br

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral phosphines is of significant interest due to their widespread use as ligands in asymmetric catalysis. nih.govjst.go.jp The stereogenic center can be located at the phosphorus atom (P-chiral) or on the carbon backbone. nih.gov

A primary strategy for synthesizing P-chiral phosphines involves the use of phosphine-boranes as intermediates. nih.govjst.go.jp These intermediates can be prepared in diastereomerically pure forms and undergo reactions with nucleophiles with high stereospecificity. nih.gov The borane group serves as a protecting group for the phosphine, which can be removed stereospecifically after the desired chiral center is established. nih.gov

The synthesis of P-chirogenic phosphines often employs chiral auxiliaries, such as (-)-ephedrine, or methods like asymmetric deprotonation of prochiral phosphine-boranes. chalmers.se These methods have proven effective in producing optically pure phosphorus compounds with high enantiomeric purity. chalmers.se

Recent advancements have focused on the development of catalytic and enantioselective methods to access stereogenic-at-P(V) compounds. domainex.co.uk For example, an enantioselective hydrogen-bond-donor catalyzed synthesis of aryl chlorophosphonamidates has been reported. These intermediates can then be displaced stereospecifically to yield a variety of chiral P(V) molecules. domainex.co.uk

Another approach involves the use of adaptable phosphorus(V) scaffolds that allow for the sequential and stereospecific addition of carbon nucleophiles to produce enantiopure C–P building blocks. acs.org Subsequent reduction of the resulting chiral phosphine oxides affords the desired P-chiral phosphines. acs.org

The following table presents examples of chiral phosphine ligands and the synthetic strategies used to obtain them.

Table 2: Examples of Chiral Phosphine Synthesis Strategies

Chiral Phosphine Type Synthetic Strategy Key Features Reference
P-Chiral Phosphine-Boranes Use of chiral auxiliaries (e.g., l-menthoxy group) followed by reaction with nucleophiles. High diastereomeric and enantiomeric purity. nih.gov nih.gov
P-Chirogenic P,N-Ligands Asymmetric deprotonation of prochiral phosphine-boranes or use of (-)-ephedrine as a chiral auxiliary. Modular synthesis allowing for variation of steric and electronic properties. chalmers.se chalmers.se
Stereogenic-at-P(V) Compounds Enantioselective hydrogen-bond-donor catalysis. Catalytic and enantioselective installation of a nucleophile that can act as a leaving group. domainex.co.uk domainex.co.uk
P-Chiral Phosphines Sequential addition of carbon nucleophiles to a P(V) scaffold followed by stereospecific reduction. Modular and stereospecific synthesis of C-P building blocks. acs.org acs.org

These stereoselective methods are crucial for the development of new and efficient chiral ligands for a wide range of asymmetric transformations. jst.go.jpresearchgate.net

Coordination Chemistry of Dibenzylphosphine Ligands

Ligand Design and Electronic/Steric Tuning

The efficacy of a metal complex in a catalytic cycle is profoundly influenced by the steric and electronic characteristics of its coordinating ligands. d-nb.infonih.gov Dibenzylphosphine-based ligands offer significant flexibility in this regard, allowing for the rational design of catalysts with tailored properties. tcichemicals.com

Monodentate this compound Ligands

Monodentate ligands, by definition, bind to a central metal atom through a single donor atom. rsc.org this compound, P(CH₂Ph)₂, is a quintessential example of a monodentate phosphine (B1218219) ligand, where the phosphorus atom acts as the sole electron pair donor.

The electronic and steric profiles of phosphine ligands are critical to their function. libretexts.org The properties of this compound can be compared with other common monodentate phosphine ligands. The benzyl (B1604629) groups, while providing significant steric bulk, differ from the phenyl groups of the well-known triphenylphosphine (B44618). The electronic properties can be quantified using parameters like the Tolman Electronic Parameter (TEP), which is derived from the vibrational frequency of CO ligands in a reference complex. smu.edu Steric hindrance is often described by the ligand's cone angle. libretexts.orgresearchgate.net While specific values for this compound are not as commonly cited as for other phosphines, its properties can be inferred from its structure and reactivity. For instance, tribenzylphosphine, a closely related ligand, has a cone angle of 139°, indicating it is bulkier than triphenylphosphine but less sterically demanding than tri(tert-butyl)phosphine. researchgate.net

Table 1: Comparison of Selected Monodentate Phosphine Ligands

Ligand Formula Tolman Electronic Parameter (TEP, cm⁻¹) Cone Angle (θ, °) Key Features
This compound P(CH₂C₆H₅)₂H Not widely reported Not widely reported Flexible benzyl groups offer unique steric profile.
Tribenzylphosphine P(CH₂C₆H₅)₃ 2064.3 139 Bulkier and more electron-donating than PPh₃. researchgate.net
Triphenylphosphine P(C₆H₅)₃ 2068.9 145 Widely used, benchmark ligand; moderate steric bulk.
Tricyclohexylphosphine P(C₆H₁₁ )₃ 2056.4 170 Very bulky and strongly electron-donating.

| Tri(tert-butyl)phosphine | P(C(CH₃)₃)₃ | 2056.1 | 182 | Extremely bulky and strongly electron-donating. |

Bidentate and Polydentate this compound Ligands

Bidentate and polydentate ligands possess two or more donor atoms, respectively, allowing them to chelate to a metal center. wikipedia.org This chelation often results in more stable metal complexes compared to those with monodentate ligands. nih.gov Bidentate phosphine ligands are synthesized by connecting two phosphino (B1201336) groups with a molecular backbone. wikipedia.org

For this compound, this is achieved by linking two P(CH₂Ph)₂ units. A prominent example is 1,2-bis(dibenzylphosphino)ethane , where an ethane (B1197151) linker connects the two phosphorus atoms. The nature of this linker is crucial as it dictates the "natural bite angle" of the ligand—the P-M-P angle in a chelated complex—which significantly affects the geometry and reactivity of the metal center. wikipedia.orgwikipedia.org

The synthesis of such ligands often involves the reaction of a dihalide with a metal phosphide (B1233454). For example, the analogous and widely studied 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is prepared by reacting 1,2-dichloroethane (B1671644) with sodium diphenylphosphide. wikipedia.org Similar strategies can be employed for this compound derivatives. wikipedia.org The synthesis of N,N-bis(phosphinoylmethyl)amines from this compound oxide has been reported, which, after deoxygenation, yield bidentate P-ligands used in the synthesis of cyclic platinum complexes. researchgate.netingentaconnect.comtandfonline.com

Table 2: Examples of Bidentate Ligands with Dibenzylphosphino or Analogous Groups

Ligand Name Abbreviation Backbone Natural Bite Angle (°)
1,2-Bis(diphenylphosphino)ethane dppe -CH₂CH₂- 86
1,3-Bis(diphenylphosphino)propane dppp -CH₂CH₂CH₂- 91
1,4-Bis(diphenylphosphino)butane dppb -(CH₂)₄- 94

| 1,2-Bis(dibenzylphosphino)ethane | dbpe | -CH₂CH₂- | Not widely reported |

Transition Metal Complex Formation with this compound Ligands

This compound ligands react with various transition metal precursors to form stable coordination compounds. The synthesis and characterization of these complexes are fundamental steps toward understanding their potential applications.

Synthesis of this compound-Metal Complexes

The synthesis of transition metal complexes with phosphine ligands typically involves the reaction of the ligand with a suitable metal salt or a labile metal complex. nih.govnih.gov Common metal precursors include metal halides, acetates, or complexes with easily displaceable ligands like acetonitrile (B52724) or dibenzylideneacetone (B150790) (dba). rsc.orgacademie-sciences.fr

For example, palladium(II) complexes can be formed by reacting a palladium precursor like PdCl₂(CH₃CN)₂ with the phosphine ligand in a solvent such as dichloromethane (B109758) at room temperature. nih.govacademie-sciences.fr Platinum(II) complexes have been synthesized by reacting a phosphine with dichlorodibenzonitrile platinum. rsc.org The synthesis of bis(phosphine) platinum complexes from bidentate ligands derived from this compound oxide has also been achieved. researchgate.net These reactions are generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the air-sensitive phosphine ligand. academie-sciences.frthieme-connect.de

Table 3: General Synthetic Routes for Phosphine-Metal Complexes

Metal Precursor Example Ligand Type General Reaction Resulting Complex Type
Palladium (Pd) Pd(dba)₂ rsc.org Monodentate Pd(dba)₂ + 2 P(CH₂Ph)₃ [Pd(P(CH₂Ph)₃)₂(dba)]
Palladium (Pd) PdCl₂(CH₃CN)₂ academie-sciences.fr Monodentate PdCl₂(CH₃CN)₂ + 2 P(CH₂Ph)₃ [PdCl₂(P(CH₂Ph)₃)₂]
Platinum (Pt) [PtCl₂(dppe)] researchgate.net Bidentate [PtCl₂(dppe)] + L-L' [Pt(L-L')(dppe)]Cl₂

Structural Elucidation of Coordination Compounds

A comprehensive suite of analytical techniques is employed to unambiguously determine the structure of newly synthesized coordination compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for characterizing these complexes. ³¹P NMR spectroscopy is particularly diagnostic; coordination of the phosphine to a metal center typically causes a significant downfield shift in the phosphorus signal compared to the free ligand. d-nb.info ¹H and ¹³C NMR are used to confirm the structure of the organic ligand framework within the complex. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrational frequencies of functional groups within the complex, helping to confirm its composition. nih.gov

Elemental Analysis and Mass Spectrometry : These techniques are used to confirm the elemental composition and molecular weight of the complex, verifying its proposed formula. nih.govnih.gov

Table 4: Analytical Techniques for Characterizing this compound Complexes

Technique Information Obtained Relevance to this compound Complexes
³¹P NMR Spectroscopy Electronic environment of the phosphorus atom. Confirms coordination to the metal (shift in ppm). d-nb.info
¹H and ¹³C NMR Spectroscopy Structure and connectivity of the benzyl groups. Verifies the integrity of the ligand upon complexation. nih.gov
X-ray Crystallography Precise 3D molecular structure, bond lengths/angles. Determines coordination geometry and steric arrangement. researchgate.netmdpi.com
FTIR Spectroscopy Presence of characteristic functional groups. Confirms ligand and other functional group vibrations. nih.gov

Electronic Structure Analysis of this compound Complexes

The electronic structure of this compound complexes is fundamentally dictated by the interplay between the metal center and the this compound ligand. As a trialkylphosphine derivative, this compound primarily functions as a strong σ-donor ligand, contributing electron density to the metal center through its phosphorus lone pair. The benzyl substituents, while not directly involved in the primary P-M bond, influence the ligand's electronic properties through inductive effects.

The strength of the metal-phosphine bond can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. mdpi.com This method quantifies the donor-acceptor interactions between the phosphorus lone pair (donor) and the vacant metal orbitals (acceptor). scirp.org In this compound complexes, this analysis typically confirms a strong σ-donation from the phosphine to the metal. While π-back-bonding (metal d-orbital to P-C σ* anti-bonding orbital) is a known phenomenon in phosphine complexes, particularly with electron-withdrawing substituents on the phosphorus, it is generally less significant for trialkylphosphines like this compound compared to arylphosphines or phosphites. tcichemicals.com

The electronic properties of the complex, such as the HOMO-LUMO energy gap, can be tuned by modifying other ligands in the coordination sphere or changing the metal's oxidation state. mdpi.com These changes can be predicted and rationalized through time-dependent DFT (TD-DFT) calculations, which are also used to simulate and interpret electronic absorption spectra. scirp.orgnih.gov

Below is a table summarizing common parameters investigated in the electronic structure analysis of phosphine complexes.

Parameter/Method Description Typical Insights for this compound Complexes
DFT Geometry Optimization Calculation of the lowest energy molecular structure.Provides bond lengths (e.g., M-P) and angles, reflecting steric and electronic influences.
HOMO/LUMO Analysis Identification of the highest occupied and lowest unoccupied molecular orbitals.Determines the frontier orbitals involved in chemical reactivity and electronic transitions.
NBO Analysis Analysis of electron density in terms of localized bonds and lone pairs.Quantifies the σ-donating strength of the this compound ligand and the nature of the M-P bond.
TD-DFT Calculation of excited states and electronic transition energies.Predicts UV-Vis absorption spectra and helps understand photophysical properties.
Mulliken/Hirshfeld Population Analysis Partitioning of electron density among atoms.Estimates partial atomic charges, indicating the extent of electron transfer between the metal and ligands.

Reactivity and Stability of this compound Complexes

The reactivity and stability of metal complexes containing this compound are governed by a combination of factors including the nature of the metal ion, the coordination geometry, and the inherent properties of the this compound ligand itself. shodhsagar.com The stability of a complex can be considered from both thermodynamic and kinetic perspectives.

Thermodynamically, this compound forms robust complexes with a variety of transition metals, particularly late transition metals like palladium, platinum, and rhodium. scirp.org Its character as a strong σ-donor contributes significantly to the formation of stable metal-phosphorus bonds. tcichemicals.com The stability of these complexes is influenced by factors summarized in the table below. The benzyl groups, being relatively bulky, can also provide a degree of steric shielding to the metal center, which can enhance kinetic stability by hindering the approach of reactive species.

Factor Influence on Stability Relevance to this compound Complexes
Nature of Metal Ion "Soft" metals (e.g., Pd(II), Pt(II), Rh(I)) form stable bonds with "soft" phosphine ligands.This compound, as a soft ligand, forms highly stable complexes with platinum group and other late transition metals.
Metal Oxidation State Higher oxidation states can increase electrostatic attraction but may also induce redox reactions.Stable complexes are known for various oxidation states, though high oxidation states might be susceptible to reductive elimination.
Steric Hindrance Bulky ligands can protect the metal center, increasing kinetic stability, but excessive bulk can lead to thermodynamic instability.The benzyl groups provide moderate steric bulk, contributing to the kinetic stability of the complexes.
Chelate Effect Polydentate ligands form significantly more stable complexes than analogous monodentate ligands.As a monodentate ligand, this compound does not benefit from the chelate effect. libretexts.org

The reactivity of this compound complexes is diverse. The phosphine ligand itself can undergo oxidation to form the corresponding this compound oxide. google.com This transformation can sometimes occur within the coordination sphere of the metal. Complexes of this compound are often employed as catalysts or pre-catalysts in organic synthesis, such as in cross-coupling and hydroformylation reactions. researchgate.net In these catalytic cycles, the phosphine ligand plays a crucial role in influencing the reactivity of the metal center, for example by promoting oxidative addition and reductive elimination steps. tcichemicals.com The reactivity of the complex as a whole is also dictated by the lability of the other ligands present and the accessibility of the metal center.

Ligand Substitution Reactions in this compound Complexes

Ligand substitution reactions are fundamental to the synthesis and reactivity of this compound complexes. libretexts.org These reactions involve the replacement of one ligand by another and can proceed through various mechanisms, primarily categorized as associative, dissociative, or interchange pathways. libretexts.orgsolubilityofthings.com The preferred mechanism is largely determined by the geometry of the complex, the nature of the metal center, and the steric and electronic properties of both the this compound ligand and the entering/leaving groups. solubilityofthings.com

For octahedral complexes , which are typically coordinatively saturated, ligand substitution often proceeds via a dissociative (D) or interchange dissociative (Id) mechanism. libretexts.org This pathway involves the initial cleavage of a bond to form a five-coordinate intermediate, which is then attacked by the incoming ligand. Given the moderate steric bulk of this compound, it would be expected to promote a dissociative pathway when it is a spectator ligand, as steric crowding in the ground state can be relieved in the transition state. brahmanandcollege.org.in

For square planar complexes , common for d8 metal ions like Pt(II) and Pd(II), the mechanism is almost always associative (A) or interchange associative (Ia). libretexts.orguomustansiriyah.edu.iq The incoming ligand attacks the complex to form a five-coordinate trigonal bipyramidal intermediate, followed by the departure of the leaving group. uomustansiriyah.edu.iq In this context, this compound as a spectator ligand would influence the rate of substitution of the ligand trans to it—a phenomenon known as the trans effect. As a strong σ-donor, this compound has a moderate trans-directing influence, labilizing the ligand opposite to it.

The key characteristics of these substitution mechanisms are compared in the table below.

Mechanism Key Feature Intermediate Dependence on Entering Ligand Common Geometries
Associative (A) Bond-making precedes bond-breaking.Higher coordination number (e.g., 5 for square planar).Rate is dependent on the concentration and nature of the entering ligand.Square Planar.
Dissociative (D) Bond-breaking precedes bond-making.Lower coordination number (e.g., 5 for octahedral).Rate is largely independent of the entering ligand.Octahedral.
Interchange (I) A concerted process with no distinct intermediate.An activated complex where entering and leaving groups are weakly bound.Can be associative (Ia) or dissociative (Id) in character.Both Octahedral and Square Planar.

Kinetic studies, often using techniques like stopped-flow spectrophotometry or NMR spectroscopy, are required to elucidate the precise mechanism for a given this compound complex. inorgchemres.org Such studies would involve measuring reaction rates as a function of reactant concentrations to determine the rate law.

Catalytic Applications of Dibenzylphosphine and Its Metal Complexes

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine (B1218219) ligands are crucial in these reactions, as they stabilize and activate the metal catalyst.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. The choice of phosphine ligand is critical for the success of these transformations, influencing catalyst activity and stability. Bulky and electron-rich phosphine ligands, a class to which derivatives of dibenzylphosphine belong, are effective in promoting the formation of C-C, C-N, and C-O bonds. nih.gov

In Suzuki-Miyaura couplings, which form C-C bonds, palladium catalysts supported by dialkylbiaryl phosphine ligands have demonstrated broad applicability. nih.gov These catalysts are effective for coupling various substrates, including aryl chlorides and tosylates. nih.gov The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

For the formation of C-N bonds via Buchwald-Hartwig amination, the selection of the phosphine ligand is also paramount. Ferrocenyl-based phosphine ligands have been successfully employed in the amination of aryl tosylates. nih.gov Similarly, new generations of biaryl monophosphine ligands have been developed that exhibit greater activity and stability, expanding the scope of substrates for C-N bond formation.

The palladium-catalyzed formation of C-O bonds, a historically challenging transformation, has been advanced by the development of specialized phosphine ligands. For instance, bulky biarylphosphine ligands have enabled the coupling of primary alcohols with electron-rich aryl halides. A new, efficient method for the synthesis of benzylphosphonate diesters has been developed through a palladium(0)-catalyzed cross-coupling reaction between benzyl (B1604629) halides and H-phosphonate diesters, utilizing Xantphos as a supporting ligand. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Phosphine Ligands This table is interactive. You can sort and filter the data.

Coupling Type Substrates Ligand Type Metal Catalyst Key Features
C-C (Suzuki-Miyaura) Aryl chlorides, aryl tosylates, heteroaryl systems Dialkylbiaryl phosphines Palladium High reactivity, broad substrate scope, often at room temperature. nih.gov
C-N (Buchwald-Hartwig) Aryl tosylates Ferrocenyl-based phosphines, Biaryl monophosphines Palladium Enables coupling of challenging substrates with high yields. nih.gov
C-O Primary alcohols and aryl halides Bulky biarylphosphine ligands Palladium Overcomes challenges in forming C-O bonds with electron-rich arenes.

| C-P | Benzyl halides and H-phosphonate diesters | Xantphos | Palladium(0) | Efficient synthesis of benzylphosphonate diesters. researchgate.net |

While palladium is the most common metal for these reactions, other transition metals like nickel, rhodium, and cobalt also catalyze cross-coupling reactions, often with the aid of phosphine ligands. Nickel catalysts, for example, are used in the phosphonylation of aryl bromides in what is known as the Tavs reaction. beilstein-journals.org

In some instances, cobalt-catalyzed cross-couplings of benzyl chlorides with aryl bromides can be achieved in the presence of zinc metal. nih.gov The development of catalytic systems involving these less expensive metals is an active area of research. The synthesis of diarylmethanes can be achieved through an organozinc-mediated, palladium-catalyzed cross-coupling of a benzyl and an aryl halide "on water" at room temperature. nih.gov

Asymmetric Catalysis and Synthesis

Chiral phosphine ligands are central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Atropisomeric, C2-symmetric diphosphine ligands are particularly important in this field. nih.gov The synthesis of P-stereogenic phosphine ligands, where the chirality is centered on the phosphorus atom, has been a significant area of research. nih.gov

These chiral ligands have been applied in various asymmetric transformations. For example, phosphine-phosphite ligands derived from P-stereogenic phosphanorbornane have been used in palladium-catalyzed asymmetric allylic substitution and rhodium-catalyzed asymmetric hydrogenation. In the asymmetric hydrogenation of ketones and olefins, chiral diphosphine ligands like SYNPHOS and DIFLUORPHOS have been screened in combination with Ru(II) catalysts. researchgate.net The stereoelectronic properties of both the ligand and the substrate have a profound impact on the enantioselectivity of the reaction. researchgate.net

The phospha-Michael reaction, which involves the addition of an H-phosphite to an activated alkene, is another important method for creating P-C bonds and can be performed asymmetrically using chiral catalysts. mdpi.com

Table 2: Applications of Chiral Phosphine Ligands in Asymmetric Catalysis This table is interactive. You can sort and filter the data.

Reaction Type Metal Catalyst Ligand Type Substrates Key Outcome
Allylic Substitution Palladium P-stereogenic phosphine-phosphite Diphenylallyl acetate Moderate enantiomeric excesses (up to 60%).
Hydrogenation Rhodium P-stereogenic phosphine-phosphite Acetylated dehydroamino ester Moderate enantiomeric excesses (up to 50%).
Hydrogenation Ruthenium(II) Chiral diphosphines (e.g., SYNPHOS, DIFLUORPHOS) Prochiral ketones and olefins High enantioselectivities, complementary results depending on ligand. researchgate.net

| Phospha-Michael Reaction | Various | Chiral catalysts | Activated alkenes | Asymmetric formation of P-C bonds. mdpi.com |

C-H Functionalization Reactions

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it offers a more atom-economical approach to creating complex molecules. sigmaaldrich.com Transition metal catalysis plays a key role in this area, with directing groups often employed to achieve regioselectivity. researchgate.netnih.gov

Phosphorus-containing groups, including phosphines, can act as directing groups in C-H functionalization reactions. researchgate.net For instance, Rh(I)-catalyzed C-H bond alkylation of phosphine ligands containing a carbazolyl unit has been reported, where the trivalent phosphine directs the functionalization to a specific position on the carbazole. researchgate.net This strategy allows for the straightforward synthesis of a library of modified phosphine ligands with potential applications in other catalytic reactions. researchgate.net

Palladium-catalyzed C-H arylation of benzophospholes with aryl halides has also been developed. researchgate.net The choice of ligand, or even the use of a ligand-free system, depends on the reactivity of the aryl halide. researchgate.net The concept of using bimetallic catalysts to control selectivity in C-H functionalization reactions is also an emerging area. nih.gov

Small Molecule Activation Catalysis

The activation of small, abundant molecules such as carbon dioxide (CO₂), hydrogen (H₂), and nitrogen (N₂) is a significant goal in catalysis due to its potential for sustainable chemical synthesis and energy storage. osti.govmdpi.com This process often involves the use of transition metal complexes to overcome the kinetic stability of these small molecules. vu.nl

Phosphine ligands can play a role in modulating the electronic properties of the metal center to facilitate the binding and activation of small molecules. While direct examples involving this compound are not extensively detailed in the provided context, the principles of small molecule activation by metal complexes are well-established. For example, polynuclear clusters supported by polyamide ligands have been shown to mediate multi-electron redox processes necessary for small molecule activation. osti.gov

The activation of white phosphorus (P₄) by main group compounds has also been an area of interest, highlighting that transition metals are not the only entities capable of this chemistry. vu.nl In some cases, the reaction of a phosphinidene with small molecules like benzaldehyde can result in a phospha-Wittig type reaction. nih.gov

Mechanism-Guided Catalyst Design and Optimization

A deep understanding of reaction mechanisms is crucial for the rational design and optimization of catalysts. By elucidating the catalytic cycle and identifying the rate-determining steps or key intermediates, researchers can modify the structure of the ligand or the reaction conditions to improve catalyst performance.

For instance, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com The electronic and steric properties of the phosphine ligand influence each of these steps. This understanding has led to the development of bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. nih.gov

Computational methods and machine learning are also becoming powerful tools in catalyst design. researchgate.netbeilstein-journals.org These approaches can be used to predict the performance of different catalysts and to identify key descriptors that correlate with catalytic activity, thereby accelerating the discovery of new and improved catalytic systems. researchgate.net

Reaction Mechanisms and Mechanistic Studies in Dibenzylphosphine Chemistry

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ion pairs. numberanalytics.comnih.gov In the context of dibenzylphosphine chemistry, the sodium salt of this compound oxide has been a key subject of studies investigating SET mechanisms. researcher.liferesearchgate.net

The reaction of the sodium salt of this compound oxide with activated alkyl bromides and benzylic halides has been shown to potentially proceed via an SET pathway. tandfonline.comtandfonline.com This mechanism is often proposed to compete with X-philic substitution. The anions of the >P-O⁻ type, such as the one derived from this compound oxide, are not only strong bases and nucleophiles but also effective single electron donors. researchgate.net The formation of radical intermediates through SET can lead to various products, including those of dehalogenation and dimerization. numberanalytics.comtandfonline.com

The feasibility of an SET process is influenced by the redox potentials of the donor (the phosphine (B1218219) derivative) and the acceptor (the electrophile). numberanalytics.com While early research considered SET a probable mechanism in these reactions, further studies using cyclopropyl (B3062369) systems as mechanistic probes have suggested that if a cyclopropyl radical is formed, it may not be involved in the product-determining step of reductive debromination. researcher.lifetandfonline.com

X-philic Substitution Mechanisms

X-philic substitution involves the direct attack of a nucleophile on a halogen atom (the "X" in R-X). This mechanism is a significant pathway in the reactions of trivalent phosphorus compounds. For the sodium salt of this compound oxide reacting with activated alkyl bromides, X-philic substitution is considered a primary competing mechanism alongside SET. researcher.liferesearchgate.nettandfonline.comtandfonline.com

In these reactions, the >P-O⁻ anion attacks the bromine atom of the alkyl bromide. researchgate.nettandfonline.com Experimental results, particularly those involving cyclopropyl systems where no rearranged products were observed, suggest that X-philic substitution might be the initial and rate-determining step in the reductive debromination process. researchgate.nettandfonline.com This pathway avoids the formation of a free carbocation or a long-lived radical that might lead to rearrangement.

The competition between SET and X-philic substitution is a recurring theme in the chemistry of this compound oxide derivatives, with the predominant mechanism being sensitive to the specific substrates and reaction conditions. researcher.lifetandfonline.com

Radical Reaction Pathways

The generation of radical intermediates via SET processes naturally leads to subsequent radical reaction pathways. numberanalytics.comnih.gov Once a radical species is formed from the initial electron transfer, it can undergo a variety of reactions, including coupling, addition, and fragmentation. numberanalytics.combeilstein-journals.org

In the context of reactions involving this compound derivatives, the radical anion of the substrate (e.g., an alkyl halide) formed after SET can fragment to produce an alkyl radical and a halide anion. masterorganicchemistry.com This alkyl radical can then participate in a chain reaction. For instance, it can abstract a hydrogen atom from the solvent or another molecule, or it can be further reduced to a carbanion. libretexts.orgnih.gov

The study of radical reactions often involves the use of radical initiators like AIBN (azobisisobutyronitrile) and radical propagating agents. libretexts.org While not always explicitly used in the initial studies of this compound oxide, the principles of radical chain reactions are essential for understanding the potential downstream pathways following an SET event. masterorganicchemistry.comlibretexts.org The types of products observed, such as dimerization products, often point towards the involvement of radical intermediates. tandfonline.com

Nucleophilic and Electrophilic Reactions Involving this compound and Derivatives

This compound, as a secondary phosphine, and its derivatives exhibit both nucleophilic and electrophilic characteristics.

Nucleophilic Reactions: Tertiary phosphines are well-known for being powerful nucleophiles, often more so than the corresponding amines. illinois.edu This enhanced nucleophilicity is attributed to the polarizability of the phosphorus atom. This compound can act as a nucleophile, for example, in Michael additions to α,β-unsaturated carbonyl compounds. frontiersin.org The conjugate addition of the phosphine to an electron-poor alkene is a key step in phosphine-catalyzed reactions. illinois.edu

The anion of this compound oxide is a potent nucleophilic reagent. researchgate.net It can participate in nucleophilic substitution reactions, such as the Michaelis-Becker reaction, to form P-C bonds. tandfonline.comlookchem.com The ambident nature of the >P-O⁻ anion allows it to react at either the phosphorus or the oxygen atom, although reaction at phosphorus is common in the formation of phosphine oxides.

Electrophilic Reactions: Trivalent phosphorus compounds can also act as electrophiles. mdpi.com In the presence of a strong nucleophile, the phosphorus atom can be the site of attack. More commonly, electrophilic reactions occur at the phosphorus center in the presence of an electrophile. For P-chiral phosphines, these electrophilic substitution reactions, denoted as SE2(P), often proceed with retention of configuration at the phosphorus atom. mdpi.com This is in contrast to SN2(P) reactions, which typically proceed with inversion of configuration. mdpi.com This stereospecificity is a valuable tool in the synthesis of chiral organophosphorus compounds.

Computational and Theoretical Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. coe.edufossee.in Theoretical studies can be used to calculate the energetics of different reaction pathways, visualize transition states, and understand the electronic factors that govern reactivity. coe.eduu-szeged.hu

For the reactions involving this compound and its derivatives, computational studies can help to:

Distinguish between SET and X-philic substitution pathways: By calculating the activation barriers for both mechanisms, it is possible to predict which pathway is more favorable under specific conditions.

Analyze radical intermediates: The structures and stabilities of radical intermediates can be calculated, providing insight into their potential reaction pathways. rsc.org

Model reaction dynamics: Quasi-classical trajectory simulations on potential energy surfaces can reveal detailed atomic-level movements during a reaction, potentially uncovering novel mechanisms. u-szeged.hu

Investigate nucleophilic and electrophilic reactions: Computational methods can model the interaction between the phosphine's lone pair and an electrophile, or the attack of a nucleophile on the phosphorus center, helping to rationalize observed reactivity and stereochemistry. rsc.org

While specific computational studies on this compound itself are not widely reported in the provided search results, the methodologies are well-established for other organophosphorus compounds. rsc.org For example, DFT calculations have been used to study the mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving phosphorus ligands, determining the favorability of mononuclear versus binuclear pathways. rsc.org Similar approaches could be applied to provide a deeper understanding of the reaction mechanisms of this compound.

Applications in Materials Science and Emerging Technologies

Integration into Polymeric Materials

The incorporation of dibenzylphosphine moieties into polymer structures serves as a pathway to novel materials with tailored properties. These organophosphorus compounds can be integrated into polymer backbones or act as key components in polymerization processes, leading to the development of advanced polymers and coatings.

Organophosphorus compounds, including this compound oxide, are recognized for their potential in creating new polymers and coatings. ontosight.ai The inclusion of the phosphine (B1218219) oxide group can influence the material's properties, such as adhesion and thermal stability. Research has indicated that composite particles containing this compound are suitable for use in coatings and films, particularly for applications like optical displays. googleapis.com

The development of specialized coatings often involves creating polymer resins with specific functionalities. For instance, high-solids acrylic polyol resins can be synthesized through processes like separation polymerization, where the polymer separates from the solvent as it forms. paint.org These resins are then cross-linked to form durable coatings. While not specifically mentioning this compound, the principles of incorporating functional monomers are relevant to how this compound derivatives could be used. Furthermore, pH-responsive polymers, which alter their properties based on pH changes, are used in applications like industrial coatings and colloid stabilization, indicating another avenue for functional polymer development. rsc.org The development of polymer-based matte coatings, which reduce gloss, also relies on the synthesis of specialized resins and the use of various additives to control surface morphology. researchgate.net

A significant application of this compound derivatives is in facilitating topochemical polymerization, a solid-state reaction where the crystal packing of monomer units pre-organizes them for a highly specific polymerization pathway. nih.gov This method can produce highly regular, crystalline polymers that are often unattainable through conventional solution-based methods. nih.govacs.org

Detailed research has shown that diacetylene macrocycles featuring a this compound oxide group can undergo topochemical polymerization. researchgate.netacs.org In one study, two novel diacetylene macrocycles (1 and 2) with this compound oxide moieties were synthesized. researchgate.net X-ray analysis revealed that the crystal structure of macrocycle 1 formed a well-aligned tubular supramolecular assembly, which is a prerequisite for topochemical polymerization. researchgate.net In contrast, macrocycle 2 did not form a suitable alignment. researchgate.net

The polymerization of macrocycle 1 could be initiated by either light or heat. researchgate.net

Light-induced polymerization: UV-Vis and Raman spectroscopy indicated that UV irradiation triggered polymerization on the crystal surface. researchgate.net

Heat-induced polymerization: Differential scanning calorimetry (DSC) and solid-state 13C NMR spectroscopy confirmed that heating the crystals of macrocycle 1 led to polymerization throughout the solid-state interior. researchgate.net

This ability to form polymers under specific conditions highlights the role of the this compound oxide group in directing the self-assembly of monomers into a reactive arrangement. acs.orgresearchgate.net The resulting polydiacetylene is a conjugated polymer, which is noted to be a semiconductor, pointing toward its potential use in electronic applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.orgscirp.org The choice of the organic linker is crucial as it dictates the resulting structure and properties of the framework, such as pore size and functionality. wikipedia.orgresearchgate.net this compound and its derivatives, particularly those functionalized with coordinating groups like phosphonates, are candidates for use as these organic linkers.

The synthesis of coordination polymers often involves the self-assembly of metal ions and multidentate organic ligands. mdpi.commdpi.com While many MOFs use carboxylate-based linkers, there is growing interest in using other functional groups to impart unique properties. wikipedia.orgmdpi.com For example, phosphonic acids have been shown to bind more strongly to certain metal clusters than their carboxylate counterparts, leading to more robust frameworks. nih.gov Research into coordination polymers has demonstrated the use of α,α-disubstituted derivatives of zoledronic acid (a diphosphonic acid) to create 1D cobalt(II) coordination polymers. rsc.org

The general principle involves dissolving metal salts and the organic linker in a solvent and inducing crystallization, often under solvothermal conditions. scirp.org A compound like this compound functionalized with coordinating groups could serve as a ligand in such a synthesis. The benzyl (B1604629) groups would provide a rigid backbone, influencing the spacing and geometry of the final framework. The ability to create functionalized tethers on oligomeric ligands has been shown to be a viable strategy for producing crystalline and porous MOFs that can undergo post-synthetic modification. rsc.org

Electronic Materials and Optoelectronic Devices

Organophosphorus compounds are a subject of interest in the development of new electronic and optoelectronic materials. ontosight.ai The properties of these materials are critical for applications ranging from semiconductors and transistors to LEDs and solar cells. samaterials.comnumberanalytics.comavs.org

A direct application emerges from the topochemical polymerization of diacetylene macrocycles bearing this compound oxide. researchgate.net The resulting polydiacetylene polymer is a semiconductor, a class of material fundamental to virtually all modern electronics. nih.gov Ongoing research is exploring the optoelectronic properties of polymers created through such topochemical methods. nih.gov Furthermore, composite particles that include this compound have been identified for use in coatings and films for optical displays, which are key components of many optoelectronic devices. googleapis.com

The performance of electronic devices relies on the precise control of material properties, often through the introduction of dopants into a semiconductor to alter its electrical conductivity. numberanalytics.com The creation of novel polymers with intrinsic semiconducting properties offers an alternative pathway to functional electronic materials. The synthesis of thin films of these materials is a critical step in manufacturing optoelectronic devices. port.ac.uk

Application as Flame Retardant Agents (e.g., Dibenzylphosphinic Acid)

One of the most well-documented applications for derivatives of this compound is in the field of flame retardants for polymeric materials. Dibenzylphosphinic acid and its salts are effective flame retardants, particularly for plastics such as epoxy resins. mdpi.com Organophosphorus flame retardants are considered environmentally friendlier alternatives to halogenated compounds. nih.gov

The flame-retardant mechanism of these phosphorus compounds is multifaceted, acting in both the gas phase and the condensed phase:

Gas Phase Mechanism: Upon heating, the phosphorus compounds can decompose to produce volatile radical species (like PO•). These radicals interfere with the high-energy H• and HO• radicals in the flame that propagate combustion, effectively quenching the fire. nih.govnih.gov

Condensed Phase Mechanism: In the solid polymer, the phosphorus-containing compounds decompose to form phosphoric acid substances. nih.gov These substances promote the dehydration and charring of the polymer, creating a protective, non-combustible carbonaceous layer on the surface. nih.govcrepim.com This char layer insulates the underlying material from heat and oxygen, preventing further degradation and the release of flammable gases. mdpi.comnih.gov

Research has demonstrated the efficacy of dibenzylphosphinic acid derivatives in various polymers. In one study, a new aluminum-organophosphorus hybrid nanorod was created by reacting aluminum hydroxide (B78521) with dibenzylphosphinic acid. mdpi.com This hybrid material significantly improved the Limiting Oxygen Index (LOI) of an epoxy resin, a key measure of flame retardancy. mdpi.com

Below is a table summarizing the flame retardant performance of an epoxy resin with such a hybrid nanorod.

Table 1: Flame Retardant Properties of Epoxy Resin Composites

Sample Additive Content (wt%) LOI (%) UL-94 Rating Peak Heat Release Rate (kW/m²)
Pure Epoxy 0 22.4 - 1150
Epoxy/ATH 4.25 23.6 - 1020
Epoxy/AOPH-NR* 4.25 28.0 V-0 885

*AOPH-NR: Aluminum-organophosphorus hybrid nanorods prepared from aluminum hydroxide and dibenzylphosphinic acid. Data sourced from a study on epoxy nanocomposites. mdpi.com

Agrochemical Research Applications

Organophosphorus compounds represent a vast and historically significant class of chemicals in the agricultural industry. researchgate.nettaylorandfrancis.com They are widely used as active ingredients in pesticides, including insecticides and herbicides, accounting for a substantial portion of the global market. nih.govmbl.or.kr The biological activity of these compounds often stems from their ability to inhibit key enzymes, such as acetylcholinesterase in insects. nih.govtaylorandfrancis.com

The general structure of these agrochemicals consists of a central phosphorus atom bonded to various organic groups, which can be tailored to achieve specific activities and properties. taylorandfrancis.com While many common organophosphate pesticides like malathion (B1675926) and glyphosate (B1671968) are well-known, research continues into new structures for crop protection. researchgate.netmbl.or.kr The development of novel agrochemicals is driven by the need for more effective and environmentally benign solutions. engineering.org.cn Research in this area includes modifying existing chemical scaffolds and exploring new ones to improve efficacy and safety profiles. vandemark.comru.nl

This compound, as an organophosphorus compound, falls within this broad class of molecules relevant to agrochemical research. taylorandfrancis.comunibo.it The field actively investigates organophosphorus chemistry to develop next-generation products. researchgate.net For instance, the introduction of fluorine atoms into agrochemical structures is a modern strategy to enhance their biological activity and stability. researchgate.netnih.gov While specific, commercialized agrochemicals based on a this compound scaffold are not prominently documented in top-level search results, the fundamental chemistry of organophosphorus compounds ensures their continued importance in the discovery and development of new agricultural products. unibo.it

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of dibenzylphosphine in solution. measurlabs.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecular framework can be assembled. filab.fr

One-dimensional NMR techniques provide fundamental structural information.

¹H NMR Spectroscopy : Proton NMR is used to identify the types and connectivity of hydrogen atoms in the molecule. spectroscopyonline.com The spectrum of this compound is expected to show distinct signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the two methylene (B1212753) (-CH₂-) groups. The chemical shifts, signal splitting (multiplicity), and integration values are key to assigning these protons.

¹³C NMR Spectroscopy : This technique provides information on the carbon skeleton of the molecule. spectroscopyonline.com A ¹³C NMR spectrum of this compound would display separate signals for the different carbon environments: the methylene carbons, the four distinct types of aromatic carbons (ipso, ortho, meta, para), and any solvent used. rsc.org

³¹P NMR Spectroscopy : As phosphorus is a key element in the compound, ³¹P NMR is exceptionally informative. mdpi.com The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to good sensitivity. mdpi.com The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, oxidation state, and coordination number. huji.ac.il For phosphines, the chemical shifts appear in a characteristic range, and coupling to adjacent protons (e.g., P-H or P-C-H) can provide further structural confirmation. huji.ac.il Quantitative ³¹P NMR can be achieved using methods like inverse gated decoupling to ensure accurate integration. huji.ac.il

Nucleus Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H Phenyl (C₆H₅) ~7.0 - 7.5 Multiplet
Methylene (CH₂) ~3.0 - 3.5 Doublet (due to coupling with ³¹P)
Phosphine (B1218219) (P-H) ~3.0 - 4.0 Doublet (due to ¹JPH coupling)
¹³C Phenyl (C₆H₅) ~125 - 140 Multiple signals
Methylene (CH₂) ~30 - 40 Singlet or Doublet (due to coupling with ³¹P)
³¹P R₂PH -40 to -100 Multiplet (due to coupling with protons)

Two-dimensional (2D) NMR experiments resolve overlapping signals and establish correlations between different nuclei, which is crucial for unambiguous structural assignment. wikipedia.orgpreprints.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled to each other. longdom.orglibretexts.org In a COSY spectrum of this compound, cross-peaks would be expected between the methylene protons and the phosphine proton, confirming their proximity. It would also reveal couplings between the aromatic protons on the phenyl rings. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C or ¹⁵N. wikipedia.orgnumberanalytics.com For this compound, an HSQC experiment would show cross-peaks connecting the ¹H signal of the methylene groups to the ¹³C signal of the methylene carbons, and each aromatic proton signal to its corresponding aromatic carbon signal, confirming the C-H framework. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. tanta.edu.egedinst.com These two methods are complementary, as a vibrational mode may be active in one technique but not the other, based on changes in the molecule's dipole moment (IR) or polarizability (Raman). edinst.comwpmucdn.com

For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching : From the methylene groups, usually found just below 3000 cm⁻¹.

C=C ring stretching : Vibrations within the phenyl rings, appearing in the 1400-1600 cm⁻¹ region. researchgate.net

P-H stretching : A key functional group, this vibration gives a characteristic sharp band, though its intensity can vary.

CH₂ bending : Scissoring and rocking vibrations for the methylene groups, typically in the 1380-1470 cm⁻¹ range. researchgate.net

Aromatic C-H out-of-plane bending : These strong bands in the lower frequency region (600-900 cm⁻¹) are diagnostic of the substitution pattern on the benzene (B151609) ring.

Analysis of related compounds like dibenzyl disulfide and bibenzyl shows that the vibrations of the methylene groups are identifiable in the spectra. mdpi.comnih.gov Similarly, studies on other complex molecules show that IR and Raman spectra provide rich, fingerprint-like information for identification. researchgate.netnih.gov

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch Phenyl C-H 3000 - 3100 IR, Raman
Aliphatic C-H Stretch Methylene C-H 2850 - 2960 IR, Raman
P-H Stretch P-H 2200 - 2400 IR, Raman
Aromatic C=C Stretch Phenyl Ring 1400 - 1600 IR, Raman
Methylene Scissoring -CH₂- 1450 - 1470 IR

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk This high-energy ion often breaks apart into smaller, characteristic fragments. msu.edu

For this compound (C₁₄H₁₅P, molecular weight ≈ 214.24 g/mol ), the mass spectrum would be expected to show:

A molecular ion peak (M⁺) at m/z ≈ 214.

Major fragment ions resulting from the cleavage of bonds. A very common fragmentation pathway for benzyl (B1604629) compounds is the loss of a benzyl radical (•CH₂C₆H₅) to form a stable benzyl cation (C₇H₇⁺) at m/z = 91, or the loss of a benzyl cation to leave a [M-91] fragment. asdlib.org The peak at m/z = 91, corresponding to the tropylium (B1234903) ion, is often a prominent feature in the mass spectra of compounds containing a benzyl group. asdlib.org

Other fragments could arise from the loss of the phosphine group or rearrangements. nih.gov

The precise fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula Notes
214 [C₁₄H₁₅P]⁺ Molecular Ion (M⁺) Corresponds to the molecular weight of the compound.
123 [M - C₇H₇]⁺ [C₇H₈P]⁺ Loss of a benzyl radical.
91 [C₇H₇]⁺ Tropylium Ion A common and often stable fragment from benzyl compounds. asdlib.org

Advanced X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique provides accurate data on bond lengths, bond angles, and torsion angles within the molecule, as well as how the molecules pack together to form a crystal lattice. jocpr.com

While specific crystal structure data for this compound was not found in the search results, X-ray analysis has been successfully applied to related compounds, such as macrocycles containing a this compound oxide moiety. researcher.lifetandfonline.com Such a study on this compound would reveal:

The geometry around the central phosphorus atom.

The conformation of the two benzyl groups relative to each other.

Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing.

This information is fundamental to understanding the solid-state properties of the material. uni-siegen.de

Theoretical and Computational Studies of Dibenzylphosphine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its properties and reactivity. wikipedia.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are commonly employed to compute various molecular and electronic properties. nih.gov For a molecule like dibenzylphosphine, these calculations would typically yield data on its geometry, such as bond lengths and angles, as well as electronic characteristics.

Although specific studies on this compound are not prevalent, quantum chemical calculations provide highly accurate and quantitative data on molecular systems. rsdjournal.org These calculations can elucidate the electronic structure based on the wave function, offering insights into the molecule's behavior. rsdjournal.org For instance, calculations can predict the geometry and electronic properties of complex chemical compounds. nih.gov

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

Interactive Data Table:

PropertyCalculated ValueMethod
P-C Bond LengthData not available
C-P-C Bond AngleData not available
Dipole MomentData not available
HOMO EnergyData not available
LUMO EnergyData not available
Note: Specific calculated values for this compound are not available in the surveyed literature. The table illustrates the types of data that would be generated from such studies.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations can provide a detailed picture of how chemical changes occur by modeling the forces and motions that govern molecular interactions. ebsco.com For this compound, MD simulations could be used to understand its conformational flexibility, its interactions with solvents, or its behavior as a ligand in a larger molecular complex. mdpi.com

MD simulations have been successfully applied to a wide range of chemical and biological systems, from lipid bilayers to polymer-based nanoparticles, demonstrating their versatility. nih.govnih.gov The insights from these simulations can complement experimental data and aid in the design of new materials and molecules. mdpi.comrsc.org However, the application of these powerful techniques to systems specifically centered around this compound has not been extensively reported.

Prediction of Reactivity and Selectivity

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of molecules in chemical reactions. nih.gov By modeling reaction pathways and transition states, researchers can gain insights into why certain products are formed over others. youtube.combeilstein-journals.org For phosphine (B1218219) ligands like this compound, computational models can help predict their influence on the outcome of transition-metal-catalyzed reactions. youtube.com

Machine learning models, often combined with quantum mechanical descriptors, are increasingly being used to predict reaction outcomes with high accuracy. mit.educhemrxiv.org These approaches can be trained on existing reaction data to develop predictive tools for new substrates and catalysts. nih.govchemrxiv.org While these methodologies are powerful, their specific application to create a predictive model for this compound's reactivity and selectivity is not documented in the available literature.

Computational Design of Novel this compound Derivatives and Complexes

The principles of computational chemistry are also applied to the rational design of new molecules with desired properties. mdpi.com This can involve creating novel derivatives of a parent molecule, such as this compound, to enhance its performance as a ligand in catalysis. ethernet.edu.et Computational methods can be used to screen potential new phosphine ligands before they are synthesized in the lab, saving time and resources.

The design process often involves modifying the steric and electronic properties of the phosphine to achieve better catalytic activity or selectivity. nih.gov For example, new phosphine-containing complexes can be designed and their potential as catalysts evaluated computationally. researchgate.net While the computational design of novel enzymes and other complex molecules has seen significant advances, the targeted design of novel this compound derivatives and complexes is not a prominent research area in the reviewed literature. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of new synthetic methods for phosphines is a primary research goal, focusing on efficiency, safety, and environmental sustainability. uw.edu.pl Traditional methods often rely on hazardous reagents and produce significant waste. uw.edu.placs.org Future research aims to overcome these limitations.

Key future directions include:

Electrochemical Synthesis: This method offers a green and simple process for preparing organophosphorus compounds by forming phosphorus-carbon bonds without the need for external metal catalysts or oxidants. beilstein-journals.org It allows for reactions at room temperature and can be applied to a variety of substrates, including the synthesis of π-conjugated phosphonium (B103445) salts and α-hydroxyphosphine oxides. beilstein-journals.org

Hydrophosphination: As the most direct and atom-economical strategy, the addition of P-H bonds across unsaturated C-C bonds is a key area for development. uw.edu.pl Research is focused on expanding the scope of catalysts (base, acid, radical, metal complexes) to control selectivity and functional group tolerance, enabling the controlled synthesis of primary, secondary, or tertiary phosphines. uw.edu.placs.org

Sustainable Methodologies: Green chemistry principles are increasingly being integrated into phosphine (B1218219) synthesis. beilstein-journals.org This includes the use of photocatalysis, flow-based technologies, and microwave irradiation to reduce energy consumption and reaction times. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org Research into metal-free P-arylation using hypervalent iodine compounds like diaryliodonium salts is also a promising avenue, as they are less toxic and produce byproducts that are easier to remove and reuse. uw.edu.pl

P(V) to P(III) Reductions: Synthesizing air-stable phosphine oxides as precursors, with reduction to the desired phosphine as the final step, simplifies handling. acs.org Future work will focus on developing more selective and powerful reducing agents, such as aluminum hydrides (AlH₃), which have shown efficacy in reducing even highly resistant phosphine oxides. acs.org

Synthetic StrategyDescriptionKey AdvantagesResearch Focus
Electrochemical Synthesis Formation of P-C bonds using electrical current. beilstein-journals.orgGreen, catalyst/oxidant-free, mild conditions. beilstein-journals.orgExpanding substrate scope, gram-scale synthesis. beilstein-journals.org
Hydrophosphination Addition of P-H bonds to unsaturated compounds. uw.edu.plAtom-economical, direct C-P bond formation. uw.edu.plCatalyst development for asymmetric synthesis. uw.edu.pl
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. beilstein-journals.orgRapid, efficient, catalyst-free for specific reactions. beilstein-journals.orgbeilstein-journals.orgSynthesis of complex phosphinoylmethyl)amines. beilstein-journals.orgbeilstein-journals.org
P-Arylation with Iodonium Salts Metal-free arylation of secondary phosphines. uw.edu.plAvoids transition metal catalysts and byproducts. uw.edu.plBroadening the scope of phosphine precursors. uw.edu.pl

Expanding Ligand Diversity and Tunability

The effectiveness of a phosphine ligand in catalysis is determined by its steric and electronic properties. libretexts.orgscbt.com Dibenzylphosphine offers a versatile scaffold for modification, and future research is focused on creating libraries of new ligands with finely tuned characteristics.

Systematic Structural Modification: The search for new sterically hindered and electron-rich phosphines is of great interest. acs.org Future work will involve creating families of ligands based on novel, readily available scaffolds, where the substituents on the phosphorus atom can be easily varied. acs.orgorganic-chemistry.org This allows for the systematic evaluation of how small structural changes impact catalytic activity. acs.org

Late-Stage Diversification: C-H activation is emerging as a powerful strategy for modifying existing phosphine ligands. snnu.edu.cn This "on-demand" approach allows for the direct arylation or alkylation of commercially available phosphines, generating extensive ligand libraries with diverse electronic and steric profiles from a common precursor. snnu.edu.cn

Diversity-Oriented Synthesis (DOS): Inspired by natural product synthesis, DOS strategies can be used to create libraries of stereochemically complex and diverse phosphine ligands. nih.gov This approach is crucial for discovering ligands for challenging catalytic transformations and for applications in chemical biology. nih.gov

Chelating and Polydentate Ligands: Incorporating this compound moieties into larger molecules creates chelating ligands that can bind to a metal center at multiple points. libretexts.org This "chelate effect" enhances the stability of the resulting metal complex. libretexts.org Future research will explore the synthesis of novel multidentate phosphines and phosphine-ether or phosphine-olefin ligands to create unique coordination environments and catalytic activities. acs.org

New Catalytic Paradigms and Applications

While phosphine ligands are well-established in cross-coupling and hydroformylation, future research seeks to uncover new catalytic roles for this compound and its derivatives. scbt.comsyensqo.com

Cooperative and Bifunctional Catalysis: Designing ligands that do more than just bind to a metal is a key frontier. This includes creating bifunctional phosphines that can stabilize intermediates through hydrogen bonding or other non-covalent interactions, thereby controlling stereoselectivity. nih.gov Ylide-functionalized phosphines, for instance, act as exceptionally strong electron donors, surpassing even N-heterocyclic carbenes (NHCs), and open new avenues in catalysis. nih.gov

Polymerization and Oligomerization: Phosphine ligands are critical in controlling the structure and properties of polymers. syensqo.com Future research will focus on designing tailored this compound-type ligands for reactions like ethylene (B1197577) dimerization and olefin oligomerization, which are fundamental to the petrochemical industry. syensqo.com

Sustainable Catalysis: There is a growing emphasis on replacing precious metal catalysts with more abundant and less toxic alternatives like nickel, cobalt, or iron. princeton.edumdpi.com A significant research effort will be dedicated to designing specific this compound ligands that stabilize and activate these base metals for a wide range of reductive molecular transformations. princeton.edumdpi.com

Organocatalysis: Nucleophilic phosphine catalysis, where the phosphine itself is the catalyst, is a growing field. nih.gov The initial addition of a phosphine to an electrophile creates a reactive zwitterionic intermediate that can participate in various transformations. nih.gov Future work will explore the potential of chiral this compound derivatives in asymmetric organocatalytic reactions.

Catalytic AreaFuture DirectionPotential Impact
Cooperative Catalysis Design of ligands with secondary functionalities (e.g., H-bonding, ylides). nih.govnih.govEnhanced selectivity and access to new reaction pathways. nih.gov
Polymerization Tailoring ligands for specific polymerization reactions. syensqo.comGreater control over polymer properties for advanced materials. syensqo.com
Base Metal Catalysis Developing ligands for Ni, Co, and Fe catalysts. princeton.edumdpi.comMore sustainable and economical chemical manufacturing. mdpi.com
Organocatalysis Use of chiral phosphines as nucleophilic catalysts. nih.govMetal-free asymmetric synthesis of complex molecules. nih.gov

Advanced Materials Integration and Performance Enhancement

To bridge the gap between homogeneous and heterogeneous catalysis, a major research direction is the immobilization of phosphine catalysts on solid supports. This approach combines the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of solid catalysts.

Phosphine-Functionalized Polymers: The integration of this compound functionalities into porous organic polymers (POPs) is a key strategy for heterogenizing catalysts. researchgate.net These materials are attractive due to their large surface area, high stability, and the ability to tune their chemical properties. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs offer a crystalline platform for installing phosphine ligands with atomic precision. researchgate.net Phosphine-functionalized MOFs (P-MOFs) are an emerging class of materials for heterogeneous catalysis, though the field is still in its early stages. researchgate.net Future work will focus on synthesizing robust P-MOFs and understanding the structure-function relationships. researchgate.net

Integration with Ionic Liquids (ILs): A novel strategy involves creating phosphine-functionalized ionic liquids. rsc.orgresearchgate.net These materials act as both the ligand and the solvent, minimizing waste and simplifying catalyst recycling in biphasic catalysis. rsc.org This approach has shown promise in hydroformylation and asymmetric hydrogenation reactions. researchgate.net

Elucidation of Complex Reaction Intermediates and Pathways

A fundamental understanding of how a catalyst works is essential for rational design and improvement. Modern computational and experimental techniques are being increasingly applied to unravel the complex mechanisms of reactions involving phosphine ligands.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations have become indispensable for investigating reaction mechanisms. rsc.orgrsc.org This approach allows researchers to map out entire catalytic cycles, identify key intermediates and transition states, and understand the origins of selectivity. rsc.orgacs.org For example, DFT studies have clarified the formation of zwitterionic intermediates in phosphine-catalyzed annulations and rearrangements. rsc.orgacs.org

Mechanistic Studies: Experimental investigations are crucial for validating computational predictions. tandfonline.comresearchgate.net Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., ³¹P NMR) provide critical insights into reaction pathways. acs.org Research has focused on distinguishing between different possible mechanisms, such as single electron transfer (SET) and X-philic substitution pathways in reactions involving this compound oxide. tandfonline.comresearchgate.netresearcher.life The trapping of proposed intermediates also provides direct evidence for their existence. acs.org

Understanding Catalyst Decomposition: Elucidating pathways by which catalysts deactivate is as important as understanding how they work. Future research will focus on identifying and characterizing off-cycle species and decomposition products to design more robust and long-lived catalytic systems.

Q & A

Q. Q1. What are the established synthetic routes for dibenzylphosphine, and how can purity be validated?

this compound is commonly synthesized via alkylation of primary phosphines or reduction of this compound oxide (DBPO) using reagents like trichlorosilane . For purity validation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P and 1^{1}H NMR) with elemental analysis (C, H, P%). Chromatographic methods (HPLC or GC-MS) are critical for detecting residual solvents or byproducts. Ensure characterization aligns with journal guidelines, which mandate full spectral data for novel compounds and cross-referencing for known analogs .

Q. Q2. What safety protocols are essential when handling this compound in laboratory settings?

this compound is moisture-sensitive and can release toxic phosphine gas. Use inert atmosphere techniques (glovebox/Schlenk line) and personal protective equipment (nitrile gloves, lab coat, safety goggles). Waste must be neutralized with dilute bleach before disposal in designated hazardous containers . Document safety procedures in line with institutional chemical hygiene plans.

Advanced Reaction Mechanisms and Optimization

Q. Q3. How does this compound oxide participate in stereoselective cyclization reactions with α,β-unsaturated nitriles?

DBPO reacts with α,β-unsaturated nitriles in the presence of NaH in tert-butyl methyl ether, forming aminophospholene oxides. Bulky substituents at α/γ positions enhance stereoselectivity by restricting rotational freedom, favoring a single diastereomer. Kinetic control via low-temperature conditions (e.g., −30°C) further improves selectivity . Optimize equivalents of NaH (2 eq.) and reaction time (20–25 min) for yields >80% .

Q. Q4. What methodological strategies resolve contradictions in reactivity data between this compound and its oxidized analogs?

Contradictions often arise from differing electronic environments (e.g., P(III) in this compound vs. P(V) in DBPO). Use computational methods (DFT) to compare frontier molecular orbitals and nucleophilicity. Validate with kinetic studies under controlled conditions (solvent polarity, temperature). Cross-reference with organophosphate class data, noting limitations in extrapolation .

Experimental Design and Reproducibility

Q. Q5. How should researchers design experiments to ensure reproducibility in this compound-mediated catalysis?

Report detailed protocols for catalyst preparation, including solvent degassing methods and substrate-to-catalyst ratios. Use standardized substrates (e.g., styrene oxide for epoxide ring-opening) to benchmark activity. Provide raw NMR/GC-MS data in supplementary materials, adhering to journal requirements for compound characterization .

Q. Q6. What are common pitfalls in characterizing this compound derivatives, and how can they be avoided?

A common issue is misassignment of 31^{31}P NMR signals due to solvent or temperature effects. Always run spectra with internal standards (e.g., phosphoric acid) and reference literature values. For crystalline derivatives, confirm structure via X-ray diffraction and check for polymorphism .

Data Analysis and Literature Integration

Q. Q7. How can researchers systematically analyze conflicting reports on this compound’s ligand properties in coordination chemistry?

Adopt a meta-analysis framework:

Categorize studies by metal center (e.g., Pd, Pt) and oxidation state.

Compare ligand denticity (monodentate vs. chelating) and bond metrics (P–M distances from crystallography).

Evaluate solvent/ancillary ligand effects using databases like SciFinder or Reaxys . Highlight outliers and propose hypotheses (e.g., steric hindrance from benzyl groups) .

Q. Q8. What advanced search strategies identify understudied applications of this compound in multicomponent reactions?

Use Boolean operators in literature databases:

  • (this compound OR DBPO) AND (multicomponent OR tandem reaction).
  • Filter by publication date (last 5 years) and citation count to prioritize emerging trends. Explore patents for industrial precedents while excluding non-academic sources .

Emerging Research Directions

Q. Q9. What unexplored biological activities of this compound derivatives warrant investigation?

Prioritize derivatives with modified substituents (e.g., electron-withdrawing groups on benzyl rings) for antimicrobial or anticancer screening. Use in vitro assays (MIC, IC50_{50}) and compare with structure-activity relationships (SAR) of analogous organophosphorus compounds .

Q. Q10. How can computational modeling guide the design of this compound-based catalysts for asymmetric synthesis?

Employ molecular docking (AutoDock Vina) to predict substrate-catalyst interactions. Validate with molecular dynamics simulations to assess conformational stability. Corrogateate with experimental enantiomeric excess (ee) data to refine force field parameters .

Q. Methodological Notes

  • Stereoselectivity : Optimize steric bulk and reaction kinetics to control diastereomer ratios .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .
  • Safety : Institutional review of protocols is mandatory for hazardous phosphine handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.